![molecular formula C16H15N3O5S2 B5591292 4-{[(2-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5591292.png)

4-{[(2-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

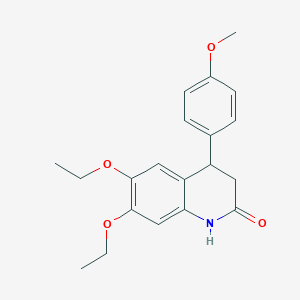

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, where the molecule of interest is built up from simpler precursors. For molecules similar to "4-{[(2-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide", methods like the three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3 have shown efficacy in creating isoxazolone derivatives, showcasing a similar approach that might be applied for its synthesis (Laroum et al., 2019).

Scientific Research Applications

Microbial Degradation Pathways

Research on sulfonamide antibiotics, which share structural similarities with the compound , reveals microbial strategies for environmental decontamination. A study identified unusual degradation pathways involving ipso-hydroxylation and subsequent fragmentation, leading to the breakdown of sulfonamide structures by Microbacterium sp. This process is crucial for mitigating antibiotic resistance propagation due to environmental persistence of these compounds (Ricken et al., 2013).

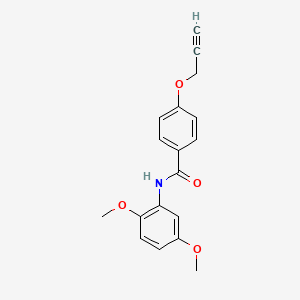

Synthesis of Novel Compounds

The synthesis of new sulfonamide-based Schiff base ligands and their coordination with transition metals highlights the potential of incorporating the sulfonamide moiety into complex molecules. These compounds exhibit significant antimicrobial and antioxidant activities, suggesting their applicability in drug development and as biochemical tools (Hassan et al., 2021).

Biochemical Inhibition and Pharmacological Potential

Sulfonamide compounds have been explored for their inhibitory effects on various enzymes and receptors, indicating their potential in designing drugs targeting specific biochemical pathways. For instance, novel sulfonamide derivatives have been synthesized for their anticonvulsant activities, demonstrating the versatility of the sulfonamide group in medicinal chemistry applications (Farag et al., 2012).

Drug Metabolism and Pharmacokinetics

The role of sulfonamides in drug metabolism and the preparation of mammalian metabolites using microbial biocatalysis further illustrate the compound's relevance in pharmaceutical research. This approach aids in understanding drug metabolism pathways and optimizing pharmacokinetic profiles (Zmijewski et al., 2006).

properties

IUPAC Name |

4-[(2-methoxyphenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-10-7-15(18-24-10)17-16(20)14-8-11(9-25-14)26(21,22)19-12-5-3-4-6-13(12)23-2/h3-9,19H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXMCUWGQYDHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-4-[(2,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5591213.png)

![N-[2-(cyclohexylthio)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5591220.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(pyridin-2-ylthio)acetyl]piperidin-3-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5591242.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5591260.png)

![5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5591266.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5591267.png)

![2-ethyl-4-phenyl-9-(3-pyridinylmethyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5591271.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5591278.png)

![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)

![4-{4-[4-(phenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5591303.png)

![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5591311.png)

![3-(1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5591329.png)